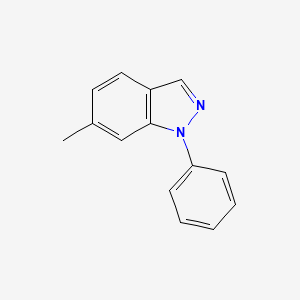

6-Methyl-1-phenyl-1H-indazole

Description

Historical Context and Evolution of Indazole Chemistry in Academic Research

The journey of indazole chemistry began with the pioneering work of Emil Fischer. Indazole, a bicyclic aromatic organic compound, is composed of a fused benzene (B151609) and pyrazole (B372694) ring. wikipedia.org The indazole ring system is a rare occurrence in nature. nih.govpnrjournal.com The alkaloids nigellicine, nigeglanine, and nigellidine (B12853491) are among the few naturally occurring indazoles. wikipedia.org

The synthesis of indazoles has been a subject of extensive research, leading to the development of various methodologies. benthamdirect.comaustinpublishinggroup.com Early methods often involved multi-step processes with harsh reaction conditions. However, significant progress has been made in developing more efficient and milder synthetic routes. These advancements include transition metal-catalyzed reactions, acid/base-catalyzed approaches, and green chemistry methods. benthamdirect.combohrium.com The development of these new synthetic strategies has been crucial for expanding the accessibility and diversity of indazole derivatives for further research. bohrium.com

Structural Significance of the 1H-Indazole Core as a Pharmacophore in Medicinal Chemistry

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility has led to the widespread use of indazole derivatives in drug discovery and development. nih.govresearchgate.net The unique structural and chemical properties of the indazole nucleus, including its aromaticity and the presence of two nitrogen atoms, allow it to interact with various enzymes and receptors in the body. longdom.org

The 1H-indazole moiety is a key component in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govontosight.ainih.gov Several FDA-approved drugs contain the indazole scaffold, such as:

Granisetron: A 5-HT3 antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy. pnrjournal.comacs.org

Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govacs.org

Axitinib: A tyrosine kinase inhibitor used to treat renal cell carcinoma. pnrjournal.comacs.org

Niraparib: A PARP inhibitor used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govacs.org

The biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the indazole ring system. ontosight.ai This allows for the fine-tuning of their pharmacological profiles through chemical modifications.

Research Landscape of Substituted 1H-Indazoles: An Emphasis on 6-Methyl-1-phenyl-1H-indazole

The research on substituted 1H-indazoles is an active and expanding field. Scientists are continuously exploring new synthetic methods to create novel derivatives and evaluating their potential biological applications. researchgate.netmdpi.com A significant area of focus is the development of indazole-based compounds as anti-cancer agents. nih.govmdpi.com

This compound is a specific derivative that has been a subject of scientific investigation. Its chemical properties and potential biological activities are of interest to researchers.

Synthesis: The synthesis of 1H-indazoles, including derivatives like this compound, can be achieved through various modern synthetic methods. One such method is the silver(I)-mediated intramolecular oxidative C-H bond amination. acs.org This method has been shown to be effective for creating a variety of 3-substituted indazoles. acs.org Another common approach involves the coupling of arylboronic acids with indazole precursors, a reaction often catalyzed by palladium complexes. mdpi.com

Biological Evaluation: Research into the biological activities of substituted indazoles often involves screening them against various cell lines and enzymes to determine their potential as therapeutic agents. For instance, a study on novel 1H-indazole derivatives evaluated their in vitro anticancer activity against human cancer cell lines. nih.gov Another study focused on the design and synthesis of indazole derivatives as potent inhibitors of fibroblast growth factor receptor (FGFR) kinases, which are involved in cancer development. whiterose.ac.ukmdpi.com While specific, comprehensive biological data for this compound is not extensively detailed in the provided search results, the general research trend points towards the evaluation of such compounds for their potential pharmacological effects, particularly in the realm of oncology. nih.govmdpi.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C14H12N2 | nih.gov |

| Molecular Weight | 208.26 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 838820-88-5 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-phenylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-7-8-12-10-15-16(14(12)9-11)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLVEZZJSXBNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423746 | |

| Record name | 6-Methyl-1-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838820-88-5 | |

| Record name | 6-Methyl-1-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1 Phenyl 1h Indazole and Its Analogues

Classical and Contemporary Approaches to Indazole Ring Formation

The construction of the indazole core has been approached through a variety of classical and modern synthetic strategies. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance.

Diazotization and Intramolecular Cyclization Reactions

A long-standing and effective method for indazole synthesis involves the diazotization of appropriately substituted anilines, followed by an intramolecular cyclization. This classical approach often utilizes ortho-alkylanilines as starting materials. nih.gov The process typically begins with the formation of a diazonium salt from an ortho-substituted aniline (B41778), which then undergoes a cyclization reaction to form the indazole ring. nih.govacs.org For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid at room temperature, followed by ring closure, yields 1H-indazole. chemicalbook.com This protocol has also been extended to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

A notable example involves the reaction of diazonium salts with diazo compounds, which proceeds through a nucleophilic addition followed by denitrogenation to form a diazenium (B1233697) intermediate. This intermediate can then undergo an intramolecular electrophilic cyclization to furnish the indazole product in excellent yields. nih.gov This metal-free approach provides an alternative and efficient route to substituted indazoles under mild conditions. nih.gov

Intramolecular Amination and C-H Functionalization Strategies

In recent years, intramolecular amination and C-H functionalization have emerged as powerful and atom-economical strategies for indazole synthesis. nih.gov These methods often involve the formation of a C-N bond through the activation of a C-H bond, leading to the cyclization of a suitable precursor.

One such approach is the silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones. nih.govacs.orgbohrium.com This method has proven effective for synthesizing a variety of 1H-indazoles, including those with substituents at the 3-position that are otherwise difficult to access. nih.govbohrium.com Mechanistic studies suggest that this transformation proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govbohrium.com Another strategy involves the copper-promoted oxidative intramolecular C-H amination of hydrazones, which utilizes a tracelessly cleavable directing group and proceeds under mild conditions with high yields. researchgate.net

Transition Metal-Catalyzed Cyclization Reactions (e.g., Copper, Palladium, Rhodium)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Catalysts based on copper, palladium, and rhodium have been extensively employed to facilitate the cyclization reactions leading to the indazole core. sci-hub.senih.govmdpi.com

Copper-catalyzed reactions are particularly common. For example, the microwave-assisted reaction of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines, catalyzed by copper(I) iodide (CuI) with a diamine ligand, yields 1-aryl-1H-indazoles. sci-hub.se Similarly, a one-pot synthesis from 2-haloacetophenones can be achieved through a CuO-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com

Palladium catalysts are also widely used, often in cross-coupling reactions to form key bonds in the indazole synthesis. sci-hub.semdpi.com For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported as a ligand-free method for preparing 1H-indazoles. nih.gov

Rhodium catalysts have enabled novel synthetic routes through C-H activation. nih.govosti.gov Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes provides a direct route to 2H-indazoles. sci-hub.se Furthermore, a cooperative Rh(III)/Cu(II) catalytic system has been developed for the synthesis of 1H-indazoles from aryl imidates and organoazides, involving sequential C-N and N-N bond formation. researchgate.net

Table 1: Overview of Transition Metal-Catalyzed Indazole Syntheses

| Catalyst | Precursors | Key Transformation | Reference |

|---|---|---|---|

| Copper (CuI/diamine) | 2-halobenzaldehydes/acetophenones + phenylhydrazines | N-arylation and cyclization | sci-hub.se |

| Copper (CuO) | 2-haloacetophenones + methyl hydrazine | Amination and dehydration-cyclization | chemicalbook.com |

| Palladium | Aminohydrazones | Intramolecular C-H amination | nih.gov |

| Rhodium(III) | Azobenzenes + aldehydes | C-H bond functionalization and cyclative capture | sci-hub.se |

| Rhodium(III)/Copper(II) | Aryl imidates + organoazides | Sequential C-N and N-N bond formation | researchgate.net |

Targeted Synthesis of 6-Methyl-1-phenyl-1H-indazole and its Immediate Precursors

The synthesis of the specific compound this compound requires precise control over the introduction of the methyl group at the C-6 position and the phenyl group at the N-1 position.

Strategies Involving Substituted Phenylhydrazine (B124118) Intermediates

A common and direct approach to N-1 substituted indazoles involves the use of N-substituted hydrazines as starting materials. beilstein-journals.org For the synthesis of this compound, a key intermediate is phenylhydrazine. This can be reacted with a suitably substituted carbonyl compound or a precursor that will form the indazole ring with the desired 6-methyl substituent.

One reported synthesis of this compound involves the reaction of a substituted phenylhydrazine with a precursor containing the 6-methyl moiety, followed by a cyclization reaction. beilstein-journals.org A green synthetic protocol has been described for the synthesis of 3-methyl-1-phenyl-1H-indazole motifs, which involves the initial formation of 1-(2,4-disubstituted)-phenyl-ethylidene-2-phenylhydrazone intermediates from the reaction of phenylhydrazine with substituted acetophenones. These intermediates then undergo a metal-free C-N bond formation through simple ipso substitution to yield the indazole products. nih.gov While this example focuses on a 3-methyl substituent, the principle of using a substituted phenylhydrazine remains relevant.

Approaches for Regioselective Substitution at C-1 and C-6 Positions

Achieving regioselective substitution at the C-1 and C-6 positions is crucial for the synthesis of this compound. The introduction of the 6-methyl group is typically accomplished by starting with a precursor that already contains this substituent on the benzene (B151609) ring, such as 2-methyl-4-substituted aniline derivatives.

The regioselective N-1 alkylation or arylation of the indazole scaffold can be challenging, as mixtures of N-1 and N-2 isomers are often formed. beilstein-journals.orgconnectjournals.com The choice of reaction conditions, including the base and solvent, can significantly influence the regioselectivity. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many substituted indazoles. beilstein-journals.orgresearchgate.net The electronic and steric effects of substituents on the indazole ring also play a critical role in determining the N-1/N-2 regioselectivity. beilstein-journals.org

For the specific synthesis of 1-phenylindazole derivatives, palladium-catalyzed reactions have been employed. sci-hub.se The reaction of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines under copper catalysis also provides a direct route to 1-aryl-1H-indazoles. sci-hub.se

Table 2: Research Findings on Regioselective Indazole Synthesis

| Method | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| N-Alkylation | NaH in THF | High N-1 regioselectivity for many substituted indazoles | beilstein-journals.orgresearchgate.net |

| N-Arylation | CuI/diamine, microwave | Synthesis of 1-aryl-1H-indazoles | sci-hub.se |

| Cyclization | Phenylhydrazine + substituted precursor | Direct formation of N-1 phenyl indazoles | beilstein-journals.orgnih.gov |

Synthesis of Diverse 1-Phenyl-1H-indazole Derivatives through Functional Group Transformations

The functionalization of the 1-phenyl-1H-indazole scaffold is a key strategy for creating a diverse range of derivatives. chim.it One of the primary methods for introducing this diversity is through the transformation of existing functional groups on the indazole ring system.

Halogenation, particularly the introduction of bromine or iodine atoms at the C3 position, is a common initial step. chim.it These halogenated indazoles serve as versatile precursors for subsequent metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This approach allows for the introduction of various aryl and heteroaryl groups at the C3 position. chim.itresearchgate.net

Direct C-H arylation is another powerful technique for functionalizing the 1-phenyl-1H-indazole core. researchgate.netmdpi.com Palladium-catalyzed oxidative arylation has been shown to be effective for the C3 arylation of 1H-indazoles with a variety of arenes and heteroarenes as coupling partners. researchgate.net This method avoids the need for pre-functionalized starting materials, contributing to a more atom-economical process. researchgate.net

Furthermore, functionalization is not limited to the C3 position. For instance, a synthetic route to 6-bromo-3-methoxy-1-phenyl-1H-indazole has been developed starting from 6-bromoindazole. google.com This multi-step synthesis involves nitration, followed by reaction with sodium methoxide, and finally a copper-catalyzed N-arylation with a phenyl halide to introduce the phenyl group at the N1 position. google.com

The synthesis of various 3-substituted 1H-indazoles can also be achieved through a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. nih.govbohrium.com This method has proven effective for creating a variety of derivatives that may be difficult to synthesize using other C-H amination techniques. nih.gov

The following table provides examples of functionalized 1-phenyl-1H-indazole derivatives and the methods used for their synthesis.

| Derivative | Synthetic Method | Key Reagents/Catalysts | Reference |

| 3-Aryl-1-phenyl-1H-indazoles | Suzuki-Miyaura cross-coupling | Palladium catalysts, organoboronic acids | researchgate.net |

| 3-Aryl-1-phenyl-1H-indazoles | Direct C-H arylation | Palladium acetate, various arenes | researchgate.netmdpi.com |

| 6-Bromo-3-methoxy-1-phenyl-1H-indazole | Multi-step synthesis including N-arylation | Copper iodide, phenyl halide | google.com |

| 3-Substituted-1-phenyl-1H-indazoles | Intramolecular oxidative C-H amination | Silver(I) oxidant | nih.govbohrium.com |

| 1-Aryl-1H-indazoles | Copper-catalyzed intramolecular N-arylation | Copper(I) iodide, 1,10-phenanthroline | beilstein-journals.org |

Innovations in Sustainable and Efficient Indazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing indazole derivatives. These innovations include the use of microwave-assisted synthesis and the application of green chemistry principles.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgajrconline.orgheteroletters.org This technique has been successfully applied to the synthesis of 1-phenyl-1H-indazole and its analogues.

One notable example is the one-pot, two-step microwave-assisted synthesis of 1-aryl-1H-indazoles. researchgate.net In this procedure, 2-halobenzaldehydes or 2-haloacetophenones react with phenylhydrazines under microwave irradiation to form arylhydrazones, which then undergo a copper-catalyzed intramolecular N-arylation to yield the desired 1-aryl-1H-indazoles. researchgate.net This method is efficient for a range of starting materials, including those with iodo, bromo, and chloro substituents. researchgate.net

Another microwave-assisted protocol involves the cyclization of hydrazone hydrates. ajrconline.orgajrconline.org The reaction of salicylaldehyde (B1680747) with phenylhydrazine hydrate (B1144303) in ethanol (B145695) under microwave irradiation leads to the formation of 1-phenyl-1H-indazole derivatives in good to excellent yields. ajrconline.orgajrconline.orgheteroletters.org This method offers a significant improvement over conventional heating, which often requires longer reaction times and may result in lower yields. ajrconline.orgajrconline.org

The table below summarizes the advantages of microwave-assisted synthesis for selected 1-phenyl-1H-indazole derivatives.

| Product | Starting Materials | Method | Reaction Time | Yield | Reference |

| 1-Aryl-1H-indazoles | 2-Halobenzaldehydes/acetophenones, Phenylhydrazines | One-pot, two-step Cu-catalyzed N-arylation | 20 min | Good to excellent | researchgate.net |

| 1-Phenyl-1H-indazole derivatives | Substituted salicylaldehydes, Phenylhydrazine hydrate | Cyclization of hydrazone hydrate | 10 min | Good to excellent | ajrconline.orgajrconline.org |

| 6-Phenyl-1H-indazole | Bromoindazole, Aryl boronic acid | Suzuki coupling | Not specified | Good | rasayanjournal.co.in |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comugent.be These principles are increasingly being applied to the synthesis of indazole derivatives. researchgate.net

One green approach involves the use of more environmentally friendly solvents. For example, the synthesis of 2-phenyl-2H-indazoles has been achieved using PEG-400 as a green solvent in a one-pot, three-component reaction. acs.org Another example is the use of water as a solvent for the palladium-catalyzed direct C3 arylation of 1H-indazoles, which offers an environmentally and economically attractive alternative to traditional organic solvents. mdpi.com

Catalysis also plays a crucial role in green chemistry. The development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, allows for easier separation and recycling of the catalyst, reducing waste. acs.org Furthermore, some synthetic routes are being developed to eliminate the need for metal catalysts altogether. researchgate.net

Electrochemical methods also represent a sustainable approach to indazole synthesis. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce 1H-indazole derivatives. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org

The following table highlights some green chemistry approaches to indazole synthesis.

| Green Chemistry Principle | Application in Indazole Synthesis | Example | Reference |

| Use of Greener Solvents | Replacement of traditional organic solvents with water or PEG-400. | Pd-catalyzed direct C3 arylation of 1H-indazoles in water. | mdpi.comacs.org |

| Use of Recyclable Catalysts | Employment of heterogeneous catalysts for easy separation and reuse. | Synthesis of 2-phenyl-2H-indazoles using CuO nanoparticles on activated carbon. | acs.org |

| Metal-Free Synthesis | Development of synthetic routes that avoid the use of metal catalysts. | Synthesis of 1H-indazole derivatives via ipso substitution, avoiding copper and palladium catalysts. | researchgate.net |

| Electrochemical Synthesis | Utilization of electrochemical methods to drive reactions. | Electrochemical radical cyclization of arylhydrazones to form 1H-indazoles. | rsc.org |

| Grinding Protocol | Use of a solvent-free grinding method. | Ammonium chloride catalyzed synthesis of 1-H-indazole derivatives. | samipubco.com |

Computational Chemistry and Theoretical Investigations into 6 Methyl 1 Phenyl 1h Indazole

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key characteristics. For substituted indazoles, these studies help elucidate the influence of various functional groups on the core heterocyclic system.

Density Functional Theory (DFT) has become a primary computational tool in organic chemistry for its balance of accuracy and computational cost. researchgate.net DFT methods are used to calculate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. researchgate.net For systems like 6-Methyl-1-phenyl-1H-indazole, DFT is applied to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). biointerfaceresearch.comrsc.org

Studies on related substituted indazole and benzimidazole (B57391) systems frequently employ the B3LYP hybrid functional combined with basis sets like 6-31G** or 6-311G(d,p). researchgate.netbiointerfaceresearch.comrsc.org These calculations can accurately predict bond lengths, bond angles, and dihedral angles, revealing, for instance, the planarity of the indazole ring and the rotational orientation of the N1-phenyl substituent. biointerfaceresearch.com The calculated HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. rsc.org Furthermore, DFT-based methods like the Gauge-Invariant Atomic Orbital (GIAO) method are used to calculate NMR chemical shifts, which provides a powerful link between theoretical structures and experimental data. acs.orgnih.gov

Table 1: Common DFT Functionals and Basis Sets for Indazole Systems

| Method/Functional | Basis Set | Typical Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) / 6-31G** | Geometry optimization, Vibrational frequencies, Electronic properties. biointerfaceresearch.com |

| B3LYP | 6-311++G(d,p) | High-accuracy energy calculations, NMR chemical shifts (GIAO). acs.orgnih.gov |

| MP2 | 6-311G** | Geometry refinement, Accurate energy differences (e.g., tautomers). psu.edu |

This table is generated based on data from multiple sources. biointerfaceresearch.comacs.orgnih.govpsu.edunih.gov

Alongside DFT, ab initio and semi-empirical methods serve important roles. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental parameters. nih.gov MP2 calculations, which include electron correlation, are often used for high-accuracy energy and geometry predictions, particularly for studying tautomeric stability in the parent indazole nucleus. nih.govpsu.educhemicalbook.com For instance, MP2/6-31G** calculations have been instrumental in establishing the energy difference between 1H- and 2H-indazole tautomers. nih.govchemicalbook.com

Semi-empirical methods, like AM1, are computationally less expensive and are suitable for initial explorations of large molecules or complex potential energy surfaces. nih.gov While less accurate than DFT or ab initio methods, they can provide good qualitative results for properties like tautomeric energy differences, making them a useful exploratory tool. nih.gov Comparative studies on indazole derivatives have shown that methods like AM1 can effectively reproduce trends observed with higher-level B3LYP/6-31G** calculations. nih.gov

Tautomerism and Conformational Analysis of the Indazole Nucleus

The indazole ring system is characterized by annular tautomerism, a phenomenon that is critical to its chemical behavior. However, N-substitution, as in this compound, fundamentally alters this aspect while introducing new conformational considerations.

For N-unsubstituted indazoles, two primary tautomers exist: the 1H-indazole and the 2H-indazole. nih.gov Extensive theoretical studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-form. chemicalbook.combeilstein-journals.org This preference is attributed to the benzenoid character of the 1H-tautomer, which is more aromatic compared to the quinonoid structure of the 2H-tautomer. researchgate.net

Computational methods have quantified this energy difference. Depending on the level of theory, the 1H-tautomer is predicted to be more stable by a significant margin. For example, calculations have reported this energy difference to be approximately 3.6 kcal/mol at the MP2 level and 5.3 kcal/mol using B3LYP. researchgate.net These theoretical findings are in strong agreement with experimental observations, which confirm the predominance of the 1H-form in gas, liquid, and solid phases. chemicalbook.comnih.gov

Table 2: Calculated Energy Difference (ΔE) Between 1H- and 2H-Indazole Tautomers

| Method | Basis Set | ΔE (kcal/mol) (1H more stable) | Reference |

|---|---|---|---|

| MP2 | 6-31G* | 3.6 | chemicalbook.com |

| MP2 | cc-pVTZ | 3.25 | researchgate.net |

| B3LYP | 6-31G* | 5.1 | researchgate.net |

This table synthesizes data from multiple computational studies. acs.orgnih.govchemicalbook.comresearchgate.net

In this compound, the presence of the phenyl group at the N1 position precludes the possibility of the typical annular tautomerism discussed above. The proton that would migrate between N1 and N2 is replaced by a stable phenyl substituent, effectively "locking" the molecule in the 1H-indazole form.

Therefore, the computational analysis shifts from tautomeric equilibria to conformational analysis. The key conformational variable is the dihedral angle between the plane of the indazole ring and the N1-phenyl ring. The rotation around the N1-C(phenyl) bond is subject to steric hindrance between the phenyl ring and the hydrogen atom at the C7 position of the indazole nucleus. Quantum chemical calculations, such as DFT, are used to determine the minimum energy conformation and the rotational energy barrier.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide a static picture of the molecule at its energy minimum, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior. longdom.orgresearchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, using force fields that are often parameterized with data from high-level quantum calculations. mdpi.com

For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in a solvent). These simulations can reveal the flexibility of the molecule, particularly the rotation of the phenyl group, and the vibrational motions of the entire structure. mdpi.com In the context of medicinal chemistry, MD simulations are crucial for understanding how a molecule like this might interact with a biological target, assessing the stability of its binding pose within a protein's active site. longdom.orgresearchgate.net Studies on structurally similar N-phenyl substituted heterocyclic compounds have used MD simulations to validate binding modes and assess the stability of ligand-protein complexes over nanosecond timescales. researchgate.netmdpi.com

Computational Studies on Intermolecular Interactions in Biological Systems

Currently, there is a lack of specific published research detailing the computational studies on the intermolecular interactions of this compound within biological systems. General computational methodologies such as molecular docking and molecular dynamics are frequently applied to the broader class of indazole derivatives to understand their binding affinities and interactions with biological targets. These studies often elucidate the role of various functional groups in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues in protein active sites. However, specific data, including binding energies and interaction profiles for this compound, have not been reported.

Analysis of Conformation in Solution and Simulated Biological Environments

Similarly, a specific analysis of the conformational landscape of this compound in solution or within simulated biological environments is not documented in the current body of scientific literature. Conformational analysis, typically performed using methods like Density Functional Theory (DFT) and molecular dynamics simulations, is crucial for understanding a molecule's three-dimensional structure and flexibility, which in turn dictates its biological activity. While theoretical studies on other indazole compounds exist, providing insights into their structural and electronic properties, this information cannot be directly extrapolated to this compound without dedicated computational studies.

Structure Activity Relationship Sar Studies and Rational Design of Indazole Based Therapeutics

Correlating Structural Modifications with Biological Response

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on both the bicyclic indazole core and its appended functionalities. nih.gov SAR studies have demonstrated that strategic modifications can significantly influence the pharmacological efficacy of these compounds.

Positional and Electronic Effects of Substituents on Pharmacological Efficacy

The placement and electronic properties (i.e., electron-donating or electron-withdrawing) of substituents on the indazole ring system are critical determinants of pharmacological activity. Research has shown that substituent groups at the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in the inhibitory activity against certain enzymes. nih.gov

For instance, in the development of inhibitors for neuronal nitric oxide synthase, the introduction of a bromine atom at the C4 position or a nitro group at the C4 position resulted in potent inhibitory activity. austinpublishinggroup.com The electronic nature of substituents on an N-1 aryl group also modulates activity; studies on N-phenyl-1H-indazoles have shown that a wide range of functional groups, regardless of their electronic properties, can be tolerated, though yields in synthesis may vary. nih.gov

The impact of substituents is target-dependent. For example, in a series of indazole derivatives targeting estrogen receptor beta (ERβ), polar and polarizable substituents such as halogens, trifluoromethyl (CF₃), and nitrile groups at the C-3 position conferred high affinity and selectivity. nih.gov Conversely, for 5-lipoxygenase (5-LOX) inhibition, bulky lipophilic substituents at the 4-position of a 1-benzyl group were found to be superior to smaller substituents. sci-hub.se This highlights the importance of tailoring the electronic and steric profile of the molecule to the specific topology and chemical environment of the target's binding site.

Table 1: Influence of Substituent Position and Electronics on the Biological Activity of Indazole Derivatives

| Position | Substituent Type | Example Group(s) | Observed Effect on Activity | Target Class Example |

| N-1 (Aryl Ring) | Electron-withdrawing | -Cl, -CF₃ | Improved degradation efficacy nih.gov | Estrogen Receptor |

| C-3 | Polar / Polarizable | -Halogen, -CF₃, -CN | High affinity and selectivity nih.gov | Estrogen Receptor β |

| C-4 | Electron-withdrawing | -Br, -NO₂ | Potent inhibition austinpublishinggroup.com | Nitric Oxide Synthase |

| C-5 / C-6 | Aromatic Rings | Substituted Phenyl | Increased potential for kinase interactions researchgate.net | Protein Kinases |

| C-7 | Electron-withdrawing | -NO₂, -CO₂Me | Influences synthetic regioselectivity, impacting final structure and activity beilstein-journals.org | N/A (Synthetic Outcome) |

Role of the N-1 Phenyl and C-6 Methyl Substituents in Modulating Activity

For the specific scaffold of 6-Methyl-1-phenyl-1H-indazole, both the N-1 phenyl and C-6 methyl groups are key modulators of its biological profile.

The N-1 phenyl group plays a significant role in orienting the molecule within a binding pocket and can engage in crucial hydrophobic and π-stacking interactions with receptor residues. The presence of substituted benzyl groups at the N-1 position has been found to be essential for the antispermatogenic activity of certain indazole-3-carboxylic acid derivatives. austinpublishinggroup.com Altering the substituents on this phenyl ring can fine-tune the electronic properties and steric bulk of the entire molecule, thereby influencing binding affinity and selectivity. For example, incorporating larger substituents on the para-position of an upper aryl ring, such as CF₃, has been shown to improve the degradation efficacy of selective estrogen receptor degraders (SERDs). nih.gov

The C-6 methyl group also contributes to the molecule's activity through steric and electronic effects. As an electron-donating group, the methyl substituent can influence the electron density of the indazole ring system. Its position at C-6 can provide favorable van der Waals contacts within a hydrophobic sub-pocket of a target protein. SAR studies have highlighted the importance of substitutions at the C-6 position for various biological activities, including the inhibition of c-Jun N-terminal kinase-3 by 6-anilinoindazoles. austinpublishinggroup.com The introduction of a methyl group, as opposed to other functionalities, provides a specific steric and electronic signature that can enhance target engagement and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. ej-chem.org For indazole-based therapeutics, 3D-QSAR models have been instrumental in understanding the structural requirements for potent inhibitory activity and in guiding the design of new, more effective analogs. nih.gov

In the development of indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors, Field and Gaussian-based 3D-QSAR studies were performed. nih.gov These models generate steric and electrostatic contour maps that provide a visual and quantitative framework for designing new inhibitors. The maps highlight regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential would enhance activity. nih.gov Such models are validated through various statistical measures generated by partial least square (PLS) analysis to ensure their predictive power. nih.gov

Similarly, QSAR models for other therapeutic targets have been developed. These models often rely on a combination of descriptors, including steric, electrostatic, and hydrophobic features, to build a robust correlation. researchgate.net By analyzing the QSAR model, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Table 2: Example of a 3D-QSAR Model for HIF-1α Inhibitors

| Model Type | Statistical Parameters | Interpretation of Contour Maps |

| Field-based 3D-QSAR | PLS statistics (e.g., r², q²) | Steric Maps: Green contours indicate regions where bulky groups enhance activity; yellow contours indicate regions where bulk is detrimental. Electrostatic Maps: Blue contours show where positive charge is favorable; red contours show where negative charge is favorable. nih.gov |

| Gaussian-based 3D-QSAR | PLS statistics (e.g., r², q²) | Provides complementary steric and electrostatic fields to refine the understanding of the pharmacophore. nih.gov |

Molecular Docking and Virtual Screening for Target Interaction Analysis

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used in the rational design of indazole-based drugs to analyze binding modes, identify key interactions, and screen virtual libraries for potential new hits.

Elucidation of Ligand-Receptor Binding Modes

Docking studies have successfully elucidated the binding modes of numerous indazole derivatives across a range of biological targets. For example, in the case of antibacterial indazole derivatives targeting DNA gyrase, docking revealed that the indazole N1 atom forms a crucial hydrogen bond with the residue ASN46. nih.gov Similarly, for indazole-based inhibitors of the breast cancer aromatase enzyme, docking studies showed that the most potent compounds formed hydrogen bonds with the NH1 and NH2 atoms of ARG115.

These studies provide a static snapshot of the ligand-receptor complex, illustrating how the indazole scaffold and its substituents fit within the active site. Common interactions observed include hydrogen bonds, π-π stacking with aromatic residues like tyrosine, and hydrophobic interactions, which collectively contribute to the stable binding of the ligand. nih.govmdpi.com

Identification of Critical Binding Interactions and Hotspots

A key outcome of molecular docking is the identification of "hotspots"—specific amino acid residues in the binding pocket that are critical for ligand recognition and affinity. mdpi.com By analyzing the docked poses of a series of active compounds, researchers can pinpoint these essential interactions.

For instance, docking of sulfonamide-indazole derivatives into Bacillus anthracis dihydropteroate synthase revealed multiple hydrogen bond interactions with key residues such as Arg68, Asn120, Ser221, and Arg254, which were deemed critical for the observed antibacterial activity. nih.gov In another study on indazole derivatives targeting a renal cancer-related protein (PDB: 6FEW), the most effective compounds were those that maximized favorable interactions within the binding site. nih.gov

The identification of these critical residues and interactions is invaluable for the subsequent stages of drug design. It allows for the rational modification of the ligand to enhance these specific interactions, leading to compounds with improved potency and selectivity. Per-residue energy breakdown analysis can further clarify the functional significance of individual active site residues in stabilizing the ligand-protein complex. mdpi.com

Table 3: Critical Amino Acid Interactions for Indazole Derivatives with Various Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| DNA Gyrase (1KZN) | ASN46, ARG76, GLU50 | Hydrogen Bond, π-anion | nih.gov |

| Aromatase (3EQM) | ARG115, MET374 | Hydrogen Bond | |

| B. anthracis DHPS (3TYE) | ARG68, ASN120, SER221, ARG254 | Hydrogen Bond | nih.gov |

| c-Met | TYR1230, MET1160 | π-π stacking, Hydrogen Bond | nih.gov |

| Glutamate Racemase | D-glutamate site residues | Allosteric binding | researchgate.net |

Bioisosteric Replacement and Scaffold Hopping Strategies in Indazole Drug Design

In the rational design of therapeutic agents, bioisosteric replacement and scaffold hopping are pivotal strategies employed to optimize lead compounds by improving potency, selectivity, pharmacokinetic properties, and novelty. The indazole nucleus has proven to be a versatile component in the application of these techniques, serving both as a successful bioisosteric replacement for other common moieties and as a target scaffold in hopping strategies.

Bioisosteric Replacement in Indazole Derivatives

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new molecule that retains or improves upon the biological activity of the parent compound. The indazole ring system has been effectively utilized as a bioisostere for several key functional groups.

A prominent example is the use of the indazole nucleus as a bioisostere for the catechol moiety. google.comwipo.int This replacement has been applied to compounds targeting a range of biological systems, including phosphodiesterase-4 (PDE4) inhibitors for treating asthma and inflammatory conditions, as well as calcium channel antagonists. google.com Similarly, the indazole ring has been successfully used to replace the phenol group in potent GluN2B subunit-containing NMDA receptor antagonists. nih.govacs.org This substitution was shown to maintain high affinity and inhibitory activity while crucially preventing the rapid glucuronidation that metabolically inactivates the parent phenolic compounds. nih.govacs.org

Bioisosteric replacement is also applied to modify existing indazole-based compounds. In the development of inhibitors for human monoamine oxidase B (MAO-B), researchers introduced a 1,2,4-oxadiazole ring as a bioisosteric replacement for an amide group on the indazole scaffold. nih.govresearchgate.net This modification led to the discovery of a highly potent and selective MAO-B inhibitor, demonstrating how modifying a peripheral group can significantly enhance a compound's therapeutic profile. nih.govresearchgate.net

| Original Moiety/Group | Bioisosteric Replacement | Therapeutic Target/Application | Outcome | Source |

|---|---|---|---|---|

| Catechol | Indazole Nucleus | PDE4, Calcium Channels | Maintained biological activity with potential for improved drug-like properties. | google.comwipo.int |

| Phenol | Indazole Nucleus | GluN2B-selective NMDA Receptor | Retained high affinity and activity while inhibiting metabolic glucuronidation. | nih.govacs.orgresearchgate.net |

| Amide Group (on an Indazole) | 1,2,4-Oxadiazole Ring | Monoamine Oxidase B (MAO-B) | Resulted in a highly potent and selective inhibitor. | nih.govresearchgate.net |

Scaffold Hopping Strategies in Indazole Drug Design

Scaffold hopping is a computational or rational design strategy that aims to identify novel molecular cores (scaffolds) that can mimic the biological activity of a known active compound while possessing a distinct chemical structure. This is particularly useful for generating new intellectual property, improving physicochemical properties, or avoiding known liabilities of an existing chemical series.

A significant application of this strategy involved hopping from an indole-2-carboxylic acid scaffold to an indazole framework. nih.govrsc.org This approach successfully transformed inhibitors that were selective for the anti-apoptotic protein Myeloid cell leukemia-1 (MCL-1) into dual inhibitors of both MCL-1 and B-cell lymphoma 2 (BCL-2). nih.govrsc.org This is a crucial development, as the upregulation of MCL-1 is a primary mechanism of resistance to BCL-2 selective inhibitors like Venetoclax. rsc.org

In another example, scaffold hopping was utilized in the design of novel inhibitors for the Fibroblast growth factor receptor (FGFR). nih.govresearchgate.net Based on the structures of known FGFR inhibitors, researchers designed and synthesized new derivatives featuring a 1H-indazol-3-amine scaffold, which led to the identification of potent FGFR1 inhibitors with low nanomolar efficacy. nih.gov

| Original Scaffold | New Scaffold | Therapeutic Target | Outcome | Source |

|---|---|---|---|---|

| Indole | Indazole | MCL-1 / BCL-2 | Transformed a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. | nih.govrsc.org |

| Existing FGFR Inhibitor Scaffolds | 1H-Indazol-3-amine | Fibroblast Growth Factor Receptor (FGFR) | Led to the discovery of novel and potent FGFR1 inhibitors. | nih.govresearchgate.net |

Future Perspectives and Unexplored Research Avenues for 6 Methyl 1 Phenyl 1h Indazole

Development of Advanced and Stereoselective Synthetic Protocols for Complex Indazole Analogues

The synthesis of indazole derivatives has progressed significantly from classical methods to more sophisticated and efficient protocols. Modern synthetic strategies often employ metal-catalyzed reactions, such as those involving palladium and copper, to facilitate C-H activation and C-N/N-N bond formation, enabling the construction of the 1H-indazole core under redox-neutral conditions. nih.gov One-pot, multi-component reactions are also gaining traction as they offer a streamlined approach to generating molecular diversity in a cost-effective and sustainable manner. nih.govcaribjscitech.com These methods often result in good to excellent yields and demonstrate broad substrate scope and functional group tolerance. caribjscitech.com

However, a significant frontier in the synthesis of indazole analogues lies in the development of stereoselective methods. The creation of complex indazoles with specific stereochemistry is crucial, as the three-dimensional arrangement of atoms can profoundly impact a molecule's biological activity. Future research will likely focus on enantioselective synthesis to produce indazoles with C3-quaternary chiral centers, a structural feature present in many pharmaceuticals. pnrjournal.com The development of novel catalytic systems that can control the stereochemical outcome of reactions will be paramount. nih.gov This includes the design of chiral ligands for metal catalysts and the exploration of organocatalysis to achieve high levels of enantioselectivity. elsevierpure.com

| Synthetic Strategy | Key Features | Potential Advancements |

| Metal-Catalyzed C-H Amination | Utilizes catalysts like palladium; enables direct C-H functionalization. nih.gov | Development of more efficient and selective catalysts. |

| One-Pot, Multi-Component Reactions | Combines multiple reaction steps into a single operation, improving efficiency. nih.govcaribjscitech.com | Design of new multi-component reactions for novel indazole scaffolds. |

| [3+2] Annulation | Constructs the indazole ring from arynes and hydrazones. organic-chemistry.org | Expansion of substrate scope to include more complex starting materials. |

| Stereoselective Synthesis | Aims to control the 3D arrangement of atoms in the final product. elsevierpure.com | Design of novel chiral catalysts and ligands for enantioselective synthesis. |

Discovery of Novel Therapeutic Targets and Exploration of Polypharmacology

Indazole derivatives have demonstrated activity against a wide array of biological targets, solidifying their status as "privileged scaffolds" in medicinal chemistry. researchgate.net A significant portion of research has focused on their role as kinase inhibitors, with numerous indazole-based compounds targeting protein kinases such as Aurora kinases, VEGFR, and FGFR, which are implicated in various cancers. rsc.orgnih.gov More recent investigations have expanded the scope of potential targets to include Transcriptional Enhanced Associate Domain (TEAD) proteins and Mitogen-Activated Protein Kinase 1 (MAPK1), both of which are involved in cancer cell proliferation and survival. nih.govacs.orgmdpi.com

The concept of polypharmacology, where a single drug interacts with multiple targets, is an increasingly important area of exploration for indazole-based compounds. nih.gov This multi-target approach can lead to enhanced therapeutic efficacy and may help to overcome drug resistance. For instance, an indazole derivative that inhibits multiple kinases involved in a particular cancer signaling pathway could be more effective than a highly selective inhibitor. Future research will likely focus on the rational design of indazole analogues with specific polypharmacological profiles. This will involve a deep understanding of the structural biology of different target proteins and the use of computational modeling to predict binding affinities.

| Therapeutic Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | Aurora kinases, VEGFR, FGFR, TRKs, GSK-3, TTK, MAPK1. rsc.orgnih.govmdpi.com | Cancer. rsc.org |

| Transcription Factors | TEAD. nih.govacs.org | Cancer. nih.govacs.org |

| Other Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov | Cancer. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Research and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and indazole research is no exception. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. premierscience.com In the context of indazole research, AI and ML can be applied to several key areas.

Predictive modeling can be used to forecast the biological activity and physicochemical properties of novel indazole derivatives before they are synthesized, saving time and resources. premierscience.com Virtual screening, powered by machine learning algorithms, can rapidly screen large libraries of virtual compounds to identify those with the highest probability of binding to a specific therapeutic target. jsr.org Furthermore, de novo drug design utilizes generative AI models to create entirely new indazole-based molecules with desired properties. ijirt.org The use of explainable AI (XAI) is also emerging to provide transparency in these models. ijirt.org

| AI/ML Application | Description | Potential Impact on Indazole Research |

| Predictive Modeling | Using algorithms to predict the properties of molecules. premierscience.com | Faster identification of promising drug candidates. |

| Virtual Screening | Computationally screening large libraries of compounds. jsr.org | More efficient use of resources for synthesis and testing. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. ijirt.org | Discovery of novel indazole scaffolds with improved efficacy. |

Challenges in Translational Research and Clinical Development of Indazole-Based Compounds

Despite the significant therapeutic potential of indazole-based compounds, their journey from the laboratory to the clinic is fraught with challenges. Translational research, the process of "translating" preclinical findings into clinical applications, is a major bottleneck. A significant challenge is the potential for data variability and bias in the interpretation of preclinical studies. nih.gov Furthermore, differences between animal models and human pathophysiology can lead to a lack of correlation between preclinical efficacy and clinical outcomes. nih.gov

The clinical development of indazole-based drugs also faces numerous hurdles. A large percentage of compounds that enter Phase I and II clinical trials fail due to unforeseen safety concerns or a lack of efficacy. nih.gov The validation of clinically useful biomarkers to predict patient response and monitor treatment efficacy is another critical challenge. nih.gov For indazole-based compounds, particularly those targeting novel pathways, the identification and validation of such biomarkers will be essential for successful clinical development. Overcoming these challenges will require a multi-faceted approach, including more robust preclinical models, the development of predictive biomarkers, and innovative clinical trial designs.

Q & A

Q. How can pharmacokinetic properties (e.g., half-life, metabolism) of this compound be evaluated preclinically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.